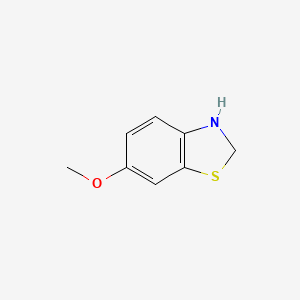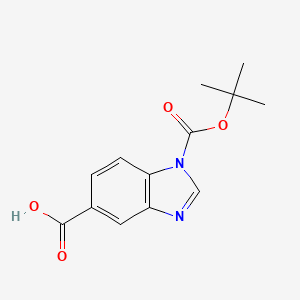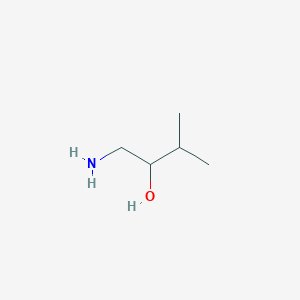![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-Methoxyphenyl)amino]piperidin CAS No. 501673-75-2](/img/structure/B1292060.png)
1-Boc-4-[(2-Methoxyphenyl)amino]piperidin
Übersicht
Beschreibung
The compound "1-Boc-4-[(2-methoxyphenyl)amino]piperidine" is a chemical of interest in the field of medicinal chemistry and drug design due to its structural features that allow it to serve as a building block for various pharmacologically active compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is used in a protected form, which is common in the synthesis of more complex molecules where the amino group needs to be deprotected at a later stage .
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step reactions where the piperidine ring is functionalized with various substituents. For instance, the synthesis of piperidine analogues with high affinity for the dopamine transporter involves the introduction of a bis(4-fluorophenyl)methoxyethyl group and subsequent modifications to the N-substituent to probe affinity and selectivity . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by reactions with N,N-dimethylformamide dimethyl acetal and hydrazines . These methods highlight the versatility of piperidine derivatives in synthesizing novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined using X-ray crystallography, revealing the presence of hydrogen bonding and C-H...π interactions that stabilize the molecule . These interactions are significant as they can influence the binding affinity and selectivity of the compound towards biological targets.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization. The three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the reactivity of piperidine in multi-component reactions, which are often employed to generate complex molecules with diverse functional groups . Additionally, the acid-mediated amido cyclization in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines shows the influence of strain on the stereochemical outcome of cyclization reactions involving piperidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents attached to the piperidine ring. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to provide acid-stable bioisosteres for the Boc group, which can be important for the stability and bioavailability of the compound . The design of dendritic G-2 melamines comprising piperidine motifs also highlights the importance of the piperidine structure in contributing to the self-assembly and nano-aggregation of the molecules .
Wissenschaftliche Forschungsanwendungen
Synthese von SIRT2-Inhibitoren
“1-Boc-4-[(2-Methoxyphenyl)amino]piperidin” kann als Ausgangsmaterial für die Synthese von N-(3-(4-Hydroxyphenyl)-propenoyl)-Aminosäure-Tryptamiden verwendet werden, die als Inhibitoren des Silent Information Regulator Human Typ 2 (SIRT2) wirken können . SIRT2-Inhibitoren haben potenzielle Anwendungen in der Behandlung von Krebs, neurodegenerativen Erkrankungen und Alterung.
Herstellung von Triazinderivaten
Diese Verbindung kann auch zur Synthese von piperidin-substituierten Triazinderivaten verwendet werden . Triazinderivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimalarielle, antimikrobielle, Antikrebs- und entzündungshemmende Wirkungen.
Entwicklung von HIV-1 NNRTIs
“this compound” kann bei der Synthese von Piperidinylamino-Diarylpyrimidin (pDAPY) Derivaten als potente HIV-1-Nicht-Nukleosid-Reverse-Transkriptase-Inhibitoren (HIV-1 NNRTIs) eingesetzt werden . NNRTIs sind Schlüsselkomponenten der hochwirksamen antiretroviralen Therapie (HAART) zur Behandlung von HIV.
Festphasensynthese von N-substituierten Piperidinen
Diese Verbindung wird in einer mikrowellen-gestützten Festphasensynthese von N-substituierten Piperidinen über die direkte Annellierung von primären Aminen mit harzgebundenen Dimesylaten eingesetzt . N-substituierte Piperidine finden sich in einer Vielzahl von Pharmazeutika und Naturprodukten.
Herstellung von Proteinagonisten oder -antagonisten
“this compound” dient als Vorläufer bei der Herstellung einer Vielzahl verschiedener Proteinagonisten oder -antagonisten . Dazu gehören Kinesin-Spindelprotein-Inhibitoren mit potenzieller Antikrebsaktivität, Orphan-G-Protein-gekoppelter Rezeptor GPR119-Agonist mit antidiabetischem Potenzial, Pim-1-Inhibitoren und Asparaginsäure-Protease-Inhibitoren.
Chemische Forschung und Entwicklung
Neben diesen spezifischen Anwendungen wird “this compound” auch in der allgemeinen chemischen Forschung und Entwicklung verwendet und dient als Baustein bei der Synthese einer großen Bandbreite an chemischen Verbindungen .
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . These compounds primarily target the opioid receptors in the brain, which play a crucial role in pain perception.
Mode of Action
Fentanyl and its derivatives are opioid agonists that bind to the body’s opioid receptors, particularly the mu-opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with organic halides or pseudohalides, catalyzed by a palladium(0) complex .
Pharmacokinetics
Fentanyl, for example, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
Fentanyl and its derivatives, for example, can cause analgesia, sedation, and respiratory depression by acting on the central nervous system .
Biochemische Analyse
Biochemical Properties
1-Boc-4-[(2-methoxyphenyl)amino]piperidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it can act as a precursor in the preparation of protein agonists or antagonists, including kinesin spindle protein inhibitors, which have potential anticancer activity . Additionally, it interacts with orphan G-protein coupled receptor GPR119 agonists, which have antidiabetic potential . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been identified as a precursor in the synthesis of aspartic acid protease inhibitors, which can affect cellular processes by inhibiting specific proteases involved in protein degradation . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-Boc-4-[(2-methoxyphenyl)amino]piperidine exerts its effects through various mechanisms. One key mechanism involves its role as a protecting group for amines, which allows for selective reactions in the synthesis of complex molecules . The Boc group can be cleaved under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a carbocation intermediate, which is stabilized by resonance and undergoes elimination to form the final product . Additionally, the compound can participate in enzyme inhibition or activation by binding to specific active sites on enzymes, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under acidic or basic conditions, leading to the loss of the Boc protecting group . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can result in changes in cell viability and function. In in vivo studies, the compound’s stability and degradation can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Dosage Effects in Animal Models
The effects of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, toxic or adverse effects can be observed, including changes in liver and kidney function, as well as alterations in blood chemistry . Threshold effects have been identified, where a specific dosage level results in a significant change in the compound’s impact on cellular and physiological processes.
Metabolic Pathways
1-Boc-4-[(2-methoxyphenyl)amino]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to active metabolites. The compound can undergo hydrolysis to remove the Boc protecting group, followed by further metabolic transformations involving oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and elimination, ultimately affecting its pharmacological activity.
Transport and Distribution
Within cells and tissues, 1-Boc-4-[(2-methoxyphenyl)amino]piperidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via active transport mechanisms or passive diffusion, depending on its physicochemical properties. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. This localization can enhance the compound’s efficacy by concentrating it in areas where it is most needed for its intended biochemical reactions.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDDIHAPKMQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133084 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501673-75-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)


